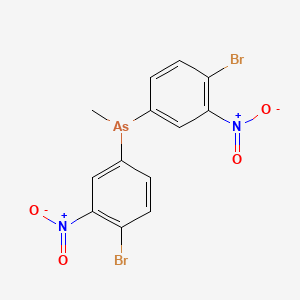
Bis(4-bromo-3-nitrophenyl)(methyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-bromo-3-nitrophenyl)(methyl)arsane is an organoarsenic compound characterized by the presence of two 4-bromo-3-nitrophenyl groups attached to a central arsenic atom, which is also bonded to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-bromo-3-nitrophenyl)(methyl)arsane typically involves the reaction of 4-bromo-3-nitroaniline with methylarsenic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromo-3-nitrophenyl)(methyl)arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Arsenic oxides and corresponding nitro derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Scientific Research Applications
Bis(4-bromo-3-nitrophenyl)(methyl)arsane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of bis(4-bromo-3-nitrophenyl)(methyl)arsane involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chloro-3-nitrophenyl)(methyl)arsane
- Bis(4-bromo-3-nitrophenyl)(ethyl)arsane
- Bis(4-bromo-3-nitrophenyl)(phenyl)arsane
Uniqueness
Bis(4-bromo-3-nitrophenyl)(methyl)arsane is unique due to the specific combination of bromine and nitro groups on the phenyl rings, as well as the presence of a methyl group attached to the arsenic atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
5449-91-2 |
|---|---|
Molecular Formula |
C13H9AsBr2N2O4 |
Molecular Weight |
491.95 g/mol |
IUPAC Name |
bis(4-bromo-3-nitrophenyl)-methylarsane |
InChI |
InChI=1S/C13H9AsBr2N2O4/c1-14(8-2-4-10(15)12(6-8)17(19)20)9-3-5-11(16)13(7-9)18(21)22/h2-7H,1H3 |
InChI Key |
SWGYPHHJJJFLNL-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C1=CC(=C(C=C1)Br)[N+](=O)[O-])C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



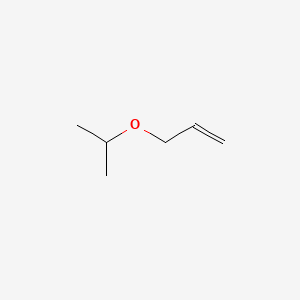
![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14726941.png)
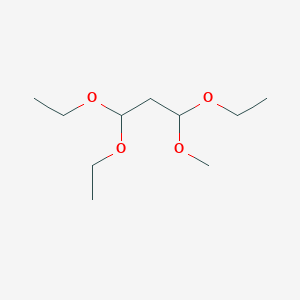
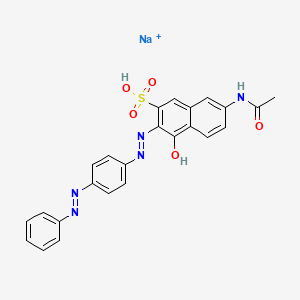
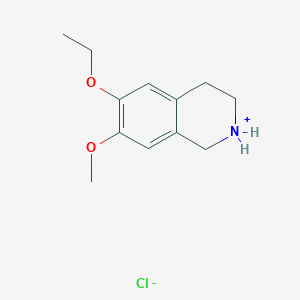
![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)


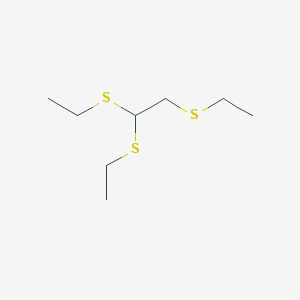
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
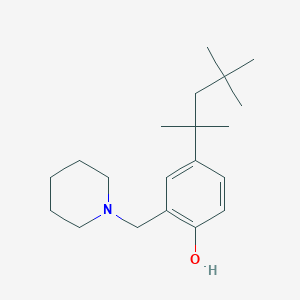
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)

